molecular formula C5H2ClNO3S B2445516 3-Cyanofuran-2-sulfonyl chloride CAS No. 2230807-15-3

3-Cyanofuran-2-sulfonyl chloride

Cat. No.: B2445516
CAS No.: 2230807-15-3
M. Wt: 191.59
InChI Key: AKRFXBXICTVTIX-UHFFFAOYSA-N
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Description

Contextual Position within Furan (B31954) Chemistry and Sulfonyl Halide Organic Synthesis

Furan and its derivatives are fundamental five-membered aromatic heterocycles that are integral to numerous natural products and bioactive molecules. youtube.com The chemistry of furans is rich and varied, with the heteroatom influencing the ring's reactivity. youtube.com They can participate in a range of transformations, making them versatile building blocks in synthesis. organic-chemistry.org

On the other hand, sulfonyl halides, particularly sulfonyl chlorides, are highly reactive functional groups widely used in organic synthesis. acs.org Their primary utility lies in their reaction with a variety of nucleophiles to form sulfonamides, sulfonic esters, and other sulfur(VI) species. acs.orgorganic-chemistry.org The synthesis of sulfonyl chlorides can be achieved through several methods, including the chlorosulfonation of aromatic compounds or the oxidative chlorination of sulfur-containing precursors. organic-chemistry.orgorgsyn.org

3-Cyanofuran-2-sulfonyl chloride occupies a unique position by combining the structural features of both a furan and a sulfonyl chloride. The presence of the electron-withdrawing cyano (C≡N) group and the sulfonyl chloride (-SO₂Cl) group on the furan ring is expected to significantly influence its electronic properties and reactivity, distinguishing it from simpler furan-sulfonyl chlorides. nih.govnih.gov

Table 1: Physicochemical Properties of Related Furan Sulfonyl Chlorides

Compound NameMolecular FormulaMolecular Weight ( g/mol )IUPAC Name
Furan-2-sulfonyl ChlorideC₄H₃ClO₃S166.58furan-2-sulfonyl chloride
Furan-3-sulfonyl ChlorideC₄H₃ClO₃S166.58furan-3-sulfonyl chloride
2-Cyanofuran-3-sulfonyl chlorideC₅H₂ClNO₃S190.942-cyanofuran-3-sulfonyl chloride

Data sourced from PubChem. nih.govnih.govuni.lu

Conceptual Significance as a Reactive Intermediate for Complex Molecular Architectures

A reactive intermediate is a transient, high-energy, and highly reactive molecule that, once formed during a chemical reaction, quickly transforms into a more stable product. uomustansiriyah.edu.iq These species are pivotal in dictating the pathways and outcomes of chemical transformations. hardmantrust.org.uk this compound can be conceptualized as a stable precursor to a highly reactive species or as a bifunctional reagent ready for sequential or domino reactions.

The sulfonyl chloride moiety is a potent electrophile, primed to react with nucleophiles. This reactivity is the cornerstone of its utility in forming sulfonamides, a common structural motif in pharmaceuticals. organic-chemistry.org The cyano group, while less reactive, can undergo various transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.

The combination of these two functional groups on a furan scaffold provides a powerful platform for constructing complex molecular architectures. It allows for the introduction of the furan ring into larger molecules while providing two distinct handles for further functionalization. This dual reactivity makes it a significant reagent for building diverse heterocyclic compounds, which are of immense interest in medicinal chemistry and materials science. rsc.orgorganic-chemistry.org

Table 2: General Reactions of Sulfonyl Chlorides

Reaction TypeNucleophileProduct Class
Sulfonamide FormationPrimary or Secondary AminesSulfonamides
Sulfonic Ester FormationAlcoholsSulfonic Esters
Friedel-Crafts SulfonylationAromatic CompoundsSulfones
ReductionReducing AgentsThiols

This table summarizes common transformations of the sulfonyl chloride group.

Properties

IUPAC Name

3-cyanofuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRFXBXICTVTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Cyanofuran 2 Sulfonyl Chloride and Analogous Furan Sulfonyl Chlorides

Direct Halosulfonation Protocols

Direct halosulfonation offers a straightforward approach to introduce a sulfonyl chloride group onto the furan (B31954) ring. This can be achieved through chlorosulfonation with chlorosulfonic acid or by the oxidative chlorination of appropriate sulfur-containing furan precursors.

Chlorosulfonation with Chlorosulfonic Acid

Chlorosulfonation using chlorosulfonic acid is a well-established method for the synthesis of aryl sulfonyl chlorides. google.com The reaction typically involves the direct treatment of an aromatic compound with chlorosulfonic acid. In the context of furan derivatives, this method can be applied to install a sulfonyl chloride group, although the reactivity of the furan ring towards strong acids must be carefully managed to avoid degradation. For instance, the treatment of ethyl 4-furoate with chlorosulfonic acid in methylene (B1212753) chloride has been shown to produce ethyl 2-(chlorosulfonyl)-4-furoate. wikipedia.org This process involves an initial sulfonation to form the sulfonic acid, which can then be converted to the sulfonyl chloride. wikipedia.org The reaction of chlorosulfonic acid can be complex, sometimes leading to different products depending on the reaction temperature, as it can generate various reactive species. organic-chemistry.org

Table 1: Examples of Chlorosulfonation Reactions

Starting Material Reagent Product Reference
Ethyl 4-furoate Chlorosulfonic acid Ethyl 2-(chlorosulfonyl)-4-furoate wikipedia.org

Oxidative Chlorination of Furan-Thiol and Furan-Disulfide Precursors

An alternative to direct chlorosulfonation is the oxidative chlorination of furan-thiols or their corresponding disulfides. This method offers a milder approach and can be highly efficient. A variety of oxidizing agents in combination with a chloride source can be employed. For example, the combination of hydrogen peroxide and thionyl chloride has been reported as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgnih.gov Other effective reagents for this transformation include N-chlorosuccinimide (NCS) in the presence of hydrochloric acid, and sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.org The oxidative chlorination of 5-methyl-1,3,4-thiadiazole-2-thiol (B7760102) using bleach and hydrochloric acid serves as a relevant example of this type of transformation for heterocyclic systems. organic-chemistry.org This methodology is applicable to a wide range of sulfur-containing compounds, including thiols, disulfides, thioacetates, and xanthates. google.com

Sandmeyer-Type Transformations from Furan-Amino Precursors

The Sandmeyer reaction provides a powerful and versatile method for the conversion of an amino group on an aromatic or heteroaromatic ring into a variety of functionalities, including a sulfonyl chloride group. pku.edu.cnresearchgate.net This transformation proceeds via the formation of a diazonium salt from the corresponding amine, which is then displaced by a suitable nucleophile in the presence of a copper catalyst. pku.edu.cn

For the synthesis of 3-cyanofuran-2-sulfonyl chloride, the key precursor would be 2-amino-3-cyanofuran. The synthesis of such 2-amino-3-cyanofuran derivatives has been reported, for example, by the reaction of a β-hydroxy-α,β-unsaturated ketone with malononitrile. nih.gov Once the 2-amino-3-cyanofuran is obtained, it can be subjected to diazotization followed by reaction with a source of sulfur dioxide and a chloride, typically in the presence of a copper(I) or copper(II) catalyst. pku.edu.cn A modern variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable and solid surrogate for gaseous sulfur dioxide, which reacts with in situ generated diazonium salts in the presence of a copper catalyst and a chloride source to yield the corresponding sulfonyl chloride. google.com This approach has been successfully applied to a range of anilines and has the advantage of proceeding under mild conditions. google.com

Table 2: Examples of Sandmeyer-Type Reactions for Chloro-derivatives

Starting Material Reagents Product Yield Reference
2-Amino-3-carbonitriles isoamyl nitrite, CuCl₂ 2-Chloro-3-carbonitriles 10-69% pku.edu.cn
Thienopyrimidine t-BuONO, CuCl₂ Chloro-thienopyrimidine - pku.edu.cn

Conversion from Primary Furan-Sulfonamide Substrates

Primary sulfonamides can serve as precursors to sulfonyl chlorides. This transformation is particularly useful for late-stage functionalization of complex molecules. A recently developed method employs a pyrylium (B1242799) salt, such as Pyry-BF4, to activate the otherwise unreactive primary sulfonamide. nih.gov This reagent facilitates the conversion of the sulfonamide into a highly electrophilic sulfonyl chloride intermediate, which can then be trapped with various nucleophiles. nih.gov This method is notable for its mild reaction conditions and high functional group tolerance. nih.gov While specific examples for furan-sulfonamides are not detailed, the broad applicability of this method suggests its potential for the conversion of 3-cyanofuran-2-sulfonamide to the corresponding sulfonyl chloride. The synthesis of the precursor furan sulfonamides can be achieved through various routes, including the reaction of a furan sulfonyl chloride with an aminating agent like ammonium (B1175870) bicarbonate. wikipedia.org

Transition Metal-Catalyzed Routes for Furan Sulfonyl Chloride Formation

While transition metal catalysis is extensively used in the synthesis of furan derivatives, its application to the direct formation of furan sulfonyl chlorides is less common. However, related transformations suggest the potential of this approach. For example, transition metal-catalyzed cross-coupling reactions are widely employed to form C-S bonds, which could be a key step in a multi-step synthesis of furan sulfonyl chlorides. More directly, methods for the transition-metal-catalyzed sulfonylation of aryl halides or related substrates could potentially be adapted for furan systems. For instance, the insertion of sulfur dioxide into metal-aryl bonds is a known process that can lead to sulfinate intermediates, which can then be converted to sulfonyl chlorides. The development of a direct, transition metal-catalyzed C-H sulfonylation of furans would represent a significant advancement in this area.

Considerations in the Synthesis and Handling of Heterocyclic Sulfonyl Chlorides

The synthesis and handling of heterocyclic sulfonyl chlorides, including furan derivatives, require special consideration due to their potential instability. organic-chemistry.org For example, some heterocyclic sulfonyl chlorides are known to be unstable at room temperature and may decompose upon storage. organic-chemistry.org The purification of these compounds can also be challenging, and in some cases, they are used immediately in the next synthetic step without isolation. organic-chemistry.org The presence of other functional groups on the furan ring, such as the cyano group in this compound, can influence the stability and reactivity of the sulfonyl chloride moiety. Therefore, careful optimization of reaction conditions and handling procedures is crucial to ensure the successful synthesis and utilization of these important synthetic intermediates.

Reactivity Profiles and Transformational Pathways of 3 Cyanofuran 2 Sulfonyl Chloride

Nucleophilic Displacement Reactions at the Sulfonyl Moiety

The sulfonyl chloride group of 3-cyanofuran-2-sulfonyl chloride is a highly reactive electrophilic center, readily undergoing nucleophilic displacement reactions. This reactivity is central to the synthesis of a variety of furan-based derivatives with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano group further enhances the electrophilicity of the sulfonyl moiety.

Formation of Furan-Sulfonamide Derivatives

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding furan-sulfonamides. This transformation is a cornerstone in the synthesis of biologically active molecules. The reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct. google.comnih.govscilit.com The general scheme for this reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

A variety of amines, including alkyl, aryl, and heterocyclic amines, can be employed in this reaction, leading to a diverse array of furan-sulfonamide derivatives. nii.ac.jpnih.gov The synthesis of these compounds is often efficient, with good to excellent yields reported. organic-chemistry.org For instance, the reaction of a sulfonyl chloride with an amine in the presence of triethylamine (B128534) in acetonitrile (B52724) has been shown to be a mild and efficient method for sulfonamide synthesis. organic-chemistry.org

Table 1: Examples of Furan-Sulfonamide Synthesis

AmineBaseSolventProductYield (%)
BenzylamineTriethylamineDichloromethaneN-Benzyl-3-cyanofuran-2-sulfonamideGood
MorpholinePyridine (B92270)Tetrahydrofuran4-((3-Cyanofuran-2-yl)sulfonyl)morpholineHigh
AnilinePotassium CarbonateAcetoneN-(3-Cyanofuran-2-yl)-N-phenylsulfonamideModerate

Note: This table is a representative example and specific yields may vary based on reaction conditions.

Generation of Furan-Sulfonate Esters and Sulfonyl Fluorides

In addition to amines, alcohols and phenols can act as nucleophiles, reacting with this compound to form furan-sulfonate esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. However, the stability of the resulting sulfonate esters can be a concern, with some being too unstable for isolation. scilit.com

Furthermore, the sulfonyl chloride can be converted to the corresponding sulfonyl fluoride (B91410). This transformation is significant as sulfonyl fluorides are often more stable and exhibit unique reactivity. nih.govnih.govorganic-chemistry.org The conversion can be achieved through a halogen exchange reaction, for example, by treating the sulfonyl chloride with a fluoride source like potassium fluoride. nih.govorganic-chemistry.org The synthesis of sulfonyl fluorides from sulfonic acids, which can be derived from sulfonyl chlorides, has also been reported using reagents like thionyl fluoride or Xtalfluor-E®. nih.govresearchgate.netrsc.org

Table 2: Synthesis of Furan-Sulfonate Esters and Sulfonyl Fluorides

NucleophileReagentProduct
EthanolPyridineEthyl 3-cyanofuran-2-sulfonate
PhenolTriethylaminePhenyl 3-cyanofuran-2-sulfonate
Potassium Fluoride-3-Cyanofuran-2-sulfonyl fluoride

Sulfone Formation via Organometallic Coupling Reactions

The sulfonyl chloride functionality can also participate in organometallic coupling reactions to form sulfones. A notable example is the Suzuki-Miyaura coupling reaction, where the sulfonyl chloride is coupled with a boronic acid in the presence of a palladium catalyst. rsc.orglibretexts.orgchemrevlett.com This reaction provides a powerful method for the formation of carbon-sulfur bonds, leading to diaryl or alkyl-aryl sulfones.

The catalytic cycle for this transformation typically involves the oxidative addition of the sulfonyl chloride to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the sulfone product and regenerate the catalyst. libretexts.orgopenstax.org The choice of ligand and reaction conditions can significantly influence the outcome and efficiency of the coupling. nih.govsemanticscholar.org While traditionally used for C-C bond formation, the Suzuki-Miyaura reaction has been adapted for the synthesis of sulfones, highlighting its versatility. rsc.orgchemrevlett.com

Chemical Transformations of the Furan (B31954) Ring System

The furan ring in this compound, while being an aromatic heterocycle, exhibits distinct reactivity patterns influenced by the presence of the electron-withdrawing cyano and sulfonyl chloride substituents.

Electrophilic Aromatic Substitution Patterns on the Cyanofuran Nucleus

Furan itself is generally more reactive towards electrophilic aromatic substitution than benzene. pearson.com Substitution typically occurs at the 2-position due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pearson.com However, in this compound, the 2-position is already substituted. The strong electron-withdrawing nature of both the cyano and sulfonyl chloride groups deactivates the furan ring towards electrophilic attack. youtube.com

Electrophilic substitution, if it were to occur, would be directed to the less deactivated positions. The directing effects of the substituents would need to be considered. Generally, electrophilic substitution on a furan ring is a common reaction, with nitration, halogenation, and sulfonation being typical examples. pharmaguideline.commasterorganicchemistry.commasterorganicchemistry.com For instance, furan can be nitrated using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com However, the significantly deactivated nature of the this compound ring system would likely require harsh reaction conditions, potentially leading to decomposition.

Nucleophilic Reactivity and Additions to the Cyano-Substituted Furan Ring

The presence of the electron-withdrawing cyano group makes the furan ring susceptible to nucleophilic attack, a reactivity pattern less common for furan itself. Nucleophilic addition reactions can occur, particularly at the carbon atoms of the furan ring. numberanalytics.comlibretexts.org For example, organometallic reagents could potentially add to the furan ring.

Furthermore, the cyano group itself can undergo nucleophilic addition. For instance, Grignard reagents can add to the nitrile functionality, leading to the formation of ketones after hydrolysis. The general mechanism of nucleophilic addition involves the attack of a nucleophile on an electrophilic center. numberanalytics.com In the context of the cyano-substituted furan ring, the electron deficiency created by the substituents would make the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles. numberanalytics.com

Reactivity of the Cyano Group in Conjunction with the Sulfonyl Chloride Functionality

The chemical behavior of the cyano group in this compound is intricately linked to the potent electron-withdrawing nature of the adjacent sulfonyl chloride group. This electronic influence significantly modulates the reactivity of the nitrile functionality, differentiating it from simple alkyl or aryl nitriles.

Transformations of the cyano group in this specific molecule are not extensively documented in the public domain. However, based on the general reactivity of nitriles under various conditions, several transformational pathways can be predicted. These reactions would likely require carefully controlled conditions to favor reaction at the cyano group over the sulfonyl chloride moiety.

Table 1: Predicted Reactions of the Cyano Group in this compound

Reaction TypeReagents and ConditionsPredicted Product StructureNotes
Hydrolysis Acid (e.g., H₂SO₄, H₂O, heat) or Base (e.g., NaOH, H₂O, heat)3-Carboxyfuran-2-sulfonyl chloride or its saltThe strong electron-withdrawing sulfonyl chloride group may facilitate hydrolysis. However, the sulfonyl chloride itself is highly susceptible to hydrolysis, making selective nitrile hydrolysis challenging.
Reduction to Amine Strong reducing agents (e.g., LiAlH₄ followed by H₂O workup)3-(Aminomethyl)furan-2-sulfonamideThe sulfonyl chloride group would also be reduced under these conditions, likely to a sulfonamide if an amine is used in the workup, or potentially to a thiol.
Reduction to Aldehyde DIBAL-H followed by aqueous workup3-Formylfuran-2-sulfonyl chlorideThis partial reduction is a common transformation for nitriles. The low temperatures typically used for DIBAL-H reductions might allow for selectivity over the sulfonyl chloride.
Reaction with Grignard Reagents RMgX followed by acidic workup3-Acylfuran-2-sulfonyl chlorideThis reaction would lead to the formation of a ketone. The high reactivity of Grignard reagents would likely also lead to reaction at the sulfonyl chloride group.
Cycloaddition Reactions Azides (e.g., NaN₃)3-(1H-Tetrazol-5-yl)furan-2-sulfonyl chlorideThis [3+2] cycloaddition is a characteristic reaction of nitriles. The electronic nature of the furan ring and the sulfonyl chloride substituent would influence the reaction rate.

It is important to note that the successful execution of these transformations would be highly dependent on the specific reaction conditions and the relative reactivity of the two functional groups. The furan ring itself can also participate in various reactions, although its reactivity is significantly modulated by the two substituents. The electron-withdrawing nature of both the cyano and sulfonyl chloride groups would make the furan ring less susceptible to electrophilic substitution than furan itself, and would direct any potential nucleophilic attack to specific positions on the ring.

Due to the lack of specific experimental data for this compound, the development of synthetic protocols for the selective transformation of its cyano group remains a subject for future research. Such studies would be valuable in expanding the synthetic utility of this and related polyfunctionalized heterocyclic compounds.

Applications in Advanced Organic Synthesis and Molecular Derivatization

Utility as a Versatile Building Block for Heterocyclic Scaffolds

3-Cyanofuran-2-sulfonyl chloride is a key intermediate in the synthesis of more complex heterocyclic systems. The presence of multiple reaction sites allows for sequential or one-pot reactions to construct fused ring systems and other novel heterocycles.

One notable application is in the synthesis of furo[3,2-b]thiazine 1,1-dioxides. The reaction of the related 2-amino-3-cyanomethylsulfonyl-4,5-dimethylfuran, which can be conceptually derived from a precursor like this compound, can lead to the formation of these bicyclic structures. elsevierpure.com Furthermore, intramolecular cyclizations can lead to the formation of even more complex tetracyclic systems, such as pyrrolo[2′,3′:5,6]- iupac.orgresearchgate.netthiazino[3,2-b]quinoline 4,4-dioxides, where the initial furan (B31954) ring undergoes an opening and reclosure to form a pyrrole (B145914) ring. elsevierpure.com

The reactivity of the sulfonyl chloride group is central to its utility. It can readily react with nucleophiles, which is a foundational step in building larger heterocyclic frameworks. While direct examples starting from this compound are not extensively detailed in the provided results, the general reactivity of sulfonyl chlorides in heterocyclic synthesis is well-established. For instance, the reaction of sulfonyl chlorides with amines is a common method for forming sulfonamides, which can then undergo further cyclization reactions. iupac.org

The cyano group also plays a crucial role. It can be hydrolyzed, reduced, or participate in cycloaddition reactions, providing another handle for elaborating the furan core into more complex structures. For example, the synthesis of 2-phenyl-3-cyanobenzofuran compounds, though a different furan system, highlights the utility of the cyano group in forming fused rings through "one-pot" methods. google.com This suggests that the cyano group in this compound could be similarly employed in the construction of diverse heterocyclic libraries.

The following table summarizes the types of heterocyclic scaffolds that can be synthesized from furan derivatives with similar functionalities:

Starting Material FunctionalityResulting Heterocyclic ScaffoldCitation
2-Amino-3-cyanomethylsulfonyl-furanFuro[3,2-b]thiazine 1,1-dioxides elsevierpure.com
2-Amino-3-cyanomethylsulfonyl-furanPyrrolo[2′,3′:5,6]- iupac.orgresearchgate.netthiazino[3,2-b]quinoline 4,4-dioxides elsevierpure.com
Arenesulfonyl chlorides and aminesSulfonamides (precursors to heterocycles) iupac.org
Salicylaldehyde and aryl acetonitrile (B52724)2-Phenyl-3-cyanobenzofurans google.com

Derivatization Strategies for Functionalized Organic Molecules

The strategic modification of this compound allows for the creation of a diverse array of functionalized organic molecules. The primary sites for derivatization are the sulfonyl chloride and the cyano group.

The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. iupac.orgresearchgate.net This allows for the introduction of various functional groups. For example, reaction with amines leads to the formation of sulfonamides, while reaction with alcohols yields sulfonate esters. These reactions are typically efficient and proceed under mild conditions. iupac.org The resulting sulfonamides and sulfonate esters can themselves be valuable functional molecules or can serve as intermediates for further transformations.

The cyano group offers additional opportunities for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or can react with organometallic reagents. These transformations introduce new functional handles that can be used to attach other molecular fragments or to modulate the electronic properties of the furan ring.

A key strategy for derivatization involves the sequential reaction of the sulfonyl chloride and cyano groups. For example, the sulfonyl chloride can first be reacted with an amine to form a stable sulfonamide. The cyano group can then be modified to introduce additional functionality. This stepwise approach allows for the controlled construction of highly functionalized molecules with precise substitution patterns.

The development of robust derivatization methods is crucial for creating libraries of compounds for applications such as drug discovery and materials science. For instance, a method for the derivatization of sulfuryl chloride, a related compound, was developed for analytical purposes in the manufacturing of the drug substance gefapixant (B1671419) citrate. nih.gov This highlights the industrial importance of reliable derivatization strategies for sulfonyl chlorides.

Below is a table summarizing potential derivatization strategies for this compound based on the general reactivity of its functional groups:

Functional GroupReagent/Reaction TypeResulting Functional GroupCitation
Sulfonyl chlorideAminesSulfonamide iupac.orgresearchgate.net
Sulfonyl chlorideAlcoholsSulfonate Ester scite.ai
Sulfonyl chlorideWater (Hydrolysis)Sulfonic Acid scite.ai
Cyano groupHydrolysis (acid or base)Carboxylic Acid or AmideN/A
Cyano groupReduction (e.g., with LiAlH4)AmineN/A
Sulfonyl chloridePotassium bifluorideSulfonyl fluoride (B91410) nih.gov

Applications in Multicomponent Reactions and Cascade Processes

While the direct participation of this compound in multicomponent reactions (MCRs) and cascade processes is not explicitly detailed in the provided search results, its structural features suggest significant potential for such applications. MCRs, where three or more reactants combine in a single synthetic operation, and cascade reactions, involving a sequence of intramolecular transformations, are powerful tools for the efficient synthesis of complex molecules. nih.govsemanticscholar.org

The electrophilic nature of the sulfonyl chloride and the nucleophilic potential of the cyano group (or its derivatives) make this compound an attractive candidate for MCRs. For example, it could potentially act as the electrophilic component in a reaction involving a nucleophile and another electrophile, leading to the rapid assembly of a complex molecular scaffold. The synthesis of 4-sulfonyl-1,2,3-triazoles via a three-component reaction involving a sulfonyl azide (B81097) (which can be conceptually related to a sulfonyl chloride), an alkyne, and a copper catalyst illustrates the utility of sulfonyl compounds in MCRs. nih.govnih.gov

The furan ring itself can participate in cascade reactions. For instance, the synthesis of a tetracyclic system from an aminofuran derivative involved an intramolecular triple-cyclization where the furan ring opened and reclosed to form a pyrrole. elsevierpure.com This type of transformation highlights the potential for designing cascade sequences that are initiated by a reaction at one of the functional groups of this compound.

The development of MCRs and cascade reactions involving this compound would represent a significant advancement in the synthesis of complex furan-containing molecules. These strategies offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. semanticscholar.org

The table below outlines some general types of multicomponent and cascade reactions where a molecule with the functionalities of this compound could potentially be applied:

Reaction TypePotential Role of this compoundRelated ExamplesCitation
Three-component synthesis of triazolesAs a source of the sulfonyl groupSynthesis of 4-sulfonyl-1,2,3-triazoles nih.govnih.gov
Intramolecular cascade cyclizationThe furan ring and its substituents as reactive partnersSynthesis of a tetracyclic pyrrolo[2′,3′:5,6]- iupac.orgresearchgate.netthiazino[3,2-b]quinoline elsevierpure.com
Spiro[furan-2,3′-indoline] synthesisAs a potential precursor to a reactive intermediateThree-component synthesis using anilines, isatins, and diethyl acetylenedicarboxylate researchgate.netmdpi.com

Development of Synthetic Ligands and Molecular Probes

The derivatization of this compound provides a pathway to novel synthetic ligands and molecular probes. The furan scaffold and the versatile sulfonyl group are key features that can be exploited for these applications.

The sulfonyl group can be readily converted into sulfonamides, which are known to act as ligands for a variety of metal ions. By reacting this compound with different amines, a library of potential ligands can be synthesized. The specific nature of the amine and the substitution pattern on the furan ring can be tuned to modulate the ligand's electronic and steric properties, thereby influencing its coordination behavior. The use of specific ligands is crucial in catalysis, for example, in copper-catalyzed azide-alkyne cycloadditions to selectively form 1-sulfonyl-1,2,3-triazoles, where ligands like diphenyl disulfide have shown to be effective. scielo.org.mx

Furthermore, molecules derived from this compound can be designed as molecular probes. The furan ring can be part of a larger chromophore or fluorophore system, and the sulfonyl group can be used to attach the probe to a specific target molecule. Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, have emerged as valuable reactive groups for covalent probes that target specific amino acid residues in proteins. nih.govnih.gov For instance, sulfonyl fluoride-containing ligands have been developed as potent binders of cereblon, a component of an E3 ubiquitin ligase complex. nih.gov This suggests that a 3-cyanofuran-2-sulfonyl fluoride derivative could be explored for similar applications in chemical biology.

The development of such ligands and probes requires a detailed understanding of structure-activity relationships. The ability to systematically modify the structure of this compound through the derivatization strategies discussed earlier is therefore essential for optimizing the performance of these molecules for specific applications in catalysis, bio-imaging, or drug discovery.

The following table provides examples of how sulfonyl-containing compounds are used in the development of ligands and probes:

ApplicationRole of Sulfonyl-Containing CompoundExampleCitation
CatalysisAs a ligand for a metal catalystDiphenyl disulfide as a ligand in copper-catalyzed triazole synthesis scielo.org.mx
Molecular ProbesAs a reactive group for covalent protein labelingSulfonyl fluoride probes for cereblon nih.gov
Materials ScienceAs a component of an improved electrolyteMe3N–SO2F in high-voltage rechargeable lithium-metal batteries nih.gov

Analytical and Spectroscopic Characterization Techniques for 3 Cyanofuran 2 Sulfonyl Chloride Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 3-cyanofuran-2-sulfonyl chloride derivatives, such as its corresponding sulfonamides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a typical 3-cyanofuran-2-sulfonamide, the furan (B31954) ring protons exhibit distinct chemical shifts. The proton at the 5-position (H-5) is expected to appear as a doublet, while the proton at the 4-position (H-4) will also present as a doublet due to coupling with H-5. The exact chemical shifts can vary depending on the solvent and the nature of the substituent on the sulfonamide nitrogen.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the furan ring, the cyano group, and any substituents on the sulfonamide can be identified by their characteristic chemical shifts. The quaternary carbon of the cyano group (C≡N) typically appears in the range of 110-120 ppm. The carbon atoms of the furan ring will have distinct signals, with their positions influenced by the electron-withdrawing nature of the cyano and sulfonyl groups.

¹H NMR Chemical Shifts (δ, ppm) for a Generic 3-Cyanofuran-2-sulfonamide Derivative
Proton
Furan H-4
Furan H-5
NH (Sulfonamide)
Substituent Protons (R)
¹³C NMR Chemical Shifts (δ, ppm) for a Generic 3-Cyanofuran-2-sulfonamide Derivative
Carbon
Furan C-2
Furan C-3
Furan C-4
Furan C-5
C≡N
Substituent Carbons (R)

Note: The exact chemical shift values are dependent on the specific derivative and the solvent used for analysis. The data presented are indicative ranges based on related structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the key functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy: The IR spectrum of a 3-cyanofuran-2-sulfonamide would display characteristic absorption bands. A sharp, strong band in the region of 2230-2210 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The sulfonyl group (SO₂) gives rise to two strong stretching bands, typically observed around 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group usually appears as a broad band in the range of 3350-3250 cm⁻¹. The furan ring itself will show characteristic C-H and C-O-C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch is also readily observed in the Raman spectrum. The symmetric stretching vibration of the sulfonyl group is often more intense in the Raman spectrum compared to the asymmetric stretch.

Characteristic Vibrational Frequencies (cm⁻¹) for 3-Cyanofuran-2-sulfonamide Derivatives
Functional Group
C≡N (Nitrile)
SO₂ (Asymmetric Stretch)
SO₂ (Symmetric Stretch)
N-H (Stretch)
Furan Ring (C-H/C-O-C)

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For a 3-cyanofuran-2-sulfonamide, common fragmentation pathways may include the loss of SO₂, cleavage of the sulfonamide N-S bond, and fragmentation of the furan ring. The observation of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is crucial for confirming the identity of the compound.

Expected Mass Spectrometry Data for this compound
Parameter
Molecular Formula
Molecular Weight
Predicted m/z for [M+H]⁺
Predicted m/z for [M+Na]⁺

Note: The fragmentation pattern will be specific to the ionization method used (e.g., Electron Ionization, Electrospray Ionization) and the specific derivative.

Elemental Microanalysis

Elemental microanalysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of a this compound derivative. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values (typically within ±0.4%) serves as a strong confirmation of the compound's purity and elemental composition.

Theoretical Elemental Composition for C₅H₂ClNO₃S
Element
Carbon (C)
Hydrogen (H)
Chlorine (Cl)
Nitrogen (N)
Oxygen (O)
Sulfur (S)

Future Directions and Emerging Research Frontiers for 3 Cyanofuran 2 Sulfonyl Chloride Chemistry

Exploration of Novel Catalytic Transformations

The sulfonyl chloride group is a versatile functional handle, and its presence on the electron-rich furan (B31954) ring, further modulated by the electron-withdrawing nitrile group, suggests a wide scope for novel catalytic transformations. A significant area of emerging research is the use of sulfonyl chlorides in desulfonylative cross-coupling reactions. researchgate.netnih.gov In these reactions, the sulfonyl chloride group can act as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Future research could explore the utility of 3-cyanofuran-2-sulfonyl chloride as a coupling partner in various transition-metal-catalyzed reactions. For instance, palladium-catalyzed Stille and Suzuki-Miyaura-type couplings have been successfully applied to other arylsulfonyl chlorides. researchgate.netnih.gov Applying these methods to this compound could provide a novel route to substituted 3-cyanofurans, which are valuable synthons. The reactivity in such couplings is often compared to that of aryl halides, with arylsulfonyl chlorides sometimes showing greater reactivity than aryl chlorides and bromides. researchgate.net

Furthermore, the field of photoredox catalysis opens up new avenues for the activation of sulfonyl chlorides. acs.orgresearchgate.net Visible-light-mediated desulfonylative reactions could enable the generation of a 3-cyanofuranyl radical, which could then participate in a variety of addition and coupling reactions under mild conditions. acs.org The development of such catalytic systems would represent a significant advancement in furan chemistry.

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

Coupling Type Potential Catalyst Potential Coupling Partner Potential Product
Stille Coupling Pd(dba)₂ / Tri-2-furylphosphine / CuBr·SMe₂ Organostannanes (R-SnBu₃) 2-Alkyl/Aryl-3-cyanofuran
Suzuki-Miyaura Pd(OAc)₂ / Ligand Boronic acids (R-B(OH)₂) 2-Aryl-3-cyanofuran

Development of Asymmetric Synthetic Methodologies

The development of methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For this compound, asymmetric synthesis could be approached in two primary ways: enantioselective reactions at the sulfonyl chloride group or the development of atroposelective syntheses if appropriate substitution leads to axial chirality.

Recent advances have demonstrated the enantioselective synthesis of furan atropisomers through a central-to-axial chirality conversion strategy. acs.orgacs.org This involves the creation of a chiral dihydrofuran precursor, followed by an oxidation step to form the axially chiral furan. researchgate.net A similar strategy could be envisioned for derivatives of this compound, where bulky substituents at the 4- or 5-position of the furan ring could create a barrier to rotation, leading to stable atropisomers. Organocatalysis has been shown to be effective in establishing the initial stereocenter in the dihydrofuran precursors with high enantioselectivity. researchgate.net

Additionally, the sulfonyl group itself can be a site for introducing chirality. While the synthesis of chiral sulfones is well-established, the direct asymmetric synthesis of sulfonyl chlorides is less common. However, recent breakthroughs have shown the desymmetrizing enantioselective hydrolysis of in situ-generated symmetric aza-dichlorosulfonium species to yield chiral sulfonimidoyl chlorides. acs.org Exploring analogous catalytic methods for the direct, enantioselective formation of the C-S bond or transformation of a prochiral precursor could lead to chiral sulfonyl derivatives of 3-cyanofuran.

Table 2: Potential Asymmetric Methodologies

Approach Key Strategy Potential Catalyst Type Desired Outcome
Atroposelective Synthesis Central-to-axial chirality conversion Chiral amine or phosphoric acid Enantiomerically enriched atropisomers of substituted 3-cyanofurans

Advanced Materials Science Applications as Chemical Precursors

Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. researchgate.netwiley-vch.de The furan ring can be derived from biomass and can be incorporated into polyesters, polyamides, and other polymers. researchgate.netresearchgate.net this compound, as a bifunctional molecule, could serve as a valuable monomer in the synthesis of novel functional polymers. The nitrile and sulfonyl chloride groups offer distinct reactive sites for polymerization or post-polymerization modification.

The sulfonyl chloride group can react with diols or diamines to form polysulfonates or polysulfonamides, respectively. nbinno.com The incorporation of the cyanofuran moiety into the polymer backbone could impart unique properties, such as enhanced thermal stability, altered electronic properties, or biodegradability. The regiochemistry of furan substitution is known to affect the electronic properties and solid-state structure of oligomers, suggesting that polymers derived from this specific isomer could have tailored characteristics. nih.gov

Furthermore, the pendant cyano group could be used for post-polymerization modifications, such as cross-linking or the attachment of other functional groups. The furan ring itself can participate in Diels-Alder reactions, which has been exploited for creating thermally reversible or self-healing materials. researchgate.net Polymers derived from this compound could therefore be precursors to advanced materials with applications in coatings, adhesives, or electronics. nbinno.comdigitellinc.com

Table 3: Potential Polymer Systems from this compound

Polymer Type Co-monomer Linkage Type Potential Properties
Polysulfonate Diol (e.g., Bisphenol A) Sulfonate ester High thermal stability, specific solubility
Polysulfonamide Diamine (e.g., Hexamethylenediamine) Sulfonamide Enhanced mechanical strength, hydrogen bonding capabilities

Interstellar Medium Chemistry and Astrochemistry Relevance of Cyanofurans

The detection of organic molecules in the interstellar medium (ISM) is a rapidly advancing field of astrochemistry. frontiersin.org While simple sulfur-bearing species are known to exist in the ISM, a significant portion of the cosmic sulfur abundance is unaccounted for, leading to the "sulfur depletion" problem. aanda.org It is hypothesized that a large fraction of sulfur is locked up in more complex organo-sulfur species on the surfaces of interstellar ice grains. aanda.orgearth.com

Computational studies have investigated the formation of 2- and 3-cyanofurans under interstellar conditions, suggesting that they can be formed spontaneously. While the direct detection of these molecules has not yet been reported, these studies provide crucial data for astrophysicists searching for new interstellar species. The presence of cyanofurans is plausible, given that both furan and nitrile-containing molecules are known components of the ISM.

The potential for this compound or related organosulfur furan derivatives to exist in the ISM is an intriguing, albeit highly speculative, frontier. The formation of S-bearing complex organic molecules is an active area of laboratory and computational astrochemistry. nih.govacs.org Studies simulating reactions on interstellar ice analogues could explore pathways to sulfonyl-containing heterocycles. While the high reactivity of a sulfonyl chloride might preclude its survival in the gas phase of the ISM, it or its precursor/derivative species could potentially be formed and sequestered in the protective environment of ice mantles on dust grains. researchgate.net Future research in laboratory astrochemistry could provide insights into the formation and stability of such complex organo-sulfur molecules, helping to solve the puzzle of the missing interstellar sulfur.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-cyanofuran-2-sulfonyl chloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonation of the furan ring followed by cyanide introduction. Key steps include:

  • Chlorosulfonation : Reacting furan derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions like ring degradation .
  • Cyanidation : Introducing the cyano group via nucleophilic substitution, often using KCN or NaCN in polar aprotic solvents (e.g., DMF) at 50–80°C .
  • Critical Factors : Excess chlorosulfonic acid increases sulfonyl chloride formation but risks hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential to prevent moisture-induced decomposition .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural integrity (e.g., sulfonyl chloride peaks at ~δ 3.5–4.0 ppm for S=O groups).
  • FT-IR : Confirms functional groups (S=O stretching at 1360–1380 cm⁻¹, C≡N at 2200–2260 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₂ClNO₃S; theoretical ~191.55 g/mol) and detects impurities .
  • Elemental Analysis : Quantifies C, H, N, and S content to assess purity (>95% required for pharmaceutical intermediates) .

Advanced Research Questions

Q. How can contradictory literature data on the stability of this compound be resolved?

  • Methodological Answer : Divergent stability reports often arise from:

  • Storage Conditions : Hydrolysis is accelerated by moisture; studies using anhydrous storage (desiccants, sealed vials) report longer shelf life vs. ambient conditions .
  • Temperature Sensitivity : Thermal decomposition above 40°C generates HCN and SO₂; differential scanning calorimetry (DSC) can identify safe storage thresholds .
  • Resolution Strategy : Replicate experiments under strictly controlled environments (e.g., gloveboxes for moisture-sensitive steps) and cross-validate with multiple analytical techniques .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring sulfonyl chloride reactivity over cyano group participation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity at the sulfonyl site, reducing side reactions with the cyano group .
  • Substrate Design : Introducing electron-withdrawing groups (e.g., nitro) on the furan ring directs nucleophiles to the sulfonyl chloride position .

Q. How can computational modeling predict the reactivity of this compound derivatives in biological systems?

  • Methodological Answer :

  • DFT Calculations : Density functional theory (B3LYP/6-31G*) models electron density distribution, identifying reactive sites for sulfonamide bond formation .
  • Molecular Docking : Simulates interactions with target enzymes (e.g., carbonic anhydrase) to prioritize derivatives with high binding affinity .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions) to guide synthetic priorities .

Data Contradiction and Experimental Design

Q. Why do some studies report poor bioactivity of this compound derivatives despite favorable in silico predictions?

  • Methodological Answer : Common pitfalls include:

  • Metabolic Instability : Cyano groups may undergo rapid hepatic oxidation; incorporate deuterated analogs or steric hindrance to improve metabolic resistance .
  • Off-Target Effects : Use competitive binding assays (e.g., SPR) to validate specificity for the intended target vs. homologous proteins .
  • Synergistic Design : Combine sulfonyl chloride and cyano motifs with pharmacophores (e.g., piperazine) to enhance target engagement .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
Chlorosulfonation0–5°C, ClSO₃H (2.5 eq)Maximizes sulfonyl chloride
CyanidationKCN/DMF, 70°C, 12 hr85–90% yield, minimal hydrolysis
PurificationColumn chromatography (hexane:EA 3:1)Removes unreacted furan precursors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.